N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that combines a cyclohexyl group, a methoxy-substituted benzimidazole, and a sulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of 5-methoxy-1H-1,3-benzodiazol-2-thiol: This intermediate can be synthesized by reacting 5-methoxy-1H-benzimidazole with a thiolating agent.
Acylation Reaction: The 5-methoxy-1H-1,3-benzodiazol-2-thiol is then reacted with chloroacetic acid to form 2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid.
Cyclohexylamine Addition: Finally, the acetic acid derivative is reacted with cyclohexylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-benzimidazole: Shares the benzimidazole core but lacks the sulfanyl and cyclohexyl groups.
N-cyclohexyl-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but without the methoxy group.
Uniqueness
N-cyclohexyl-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the methoxy group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the sulfanylacetamide moiety also contributes to its distinct properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-21-12-7-8-13-14(9-12)19-16(18-13)22-10-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBDCSMHBLRPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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